![molecular formula C26H20O9 B2489023 (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 622800-48-0](/img/structure/B2489023.png)
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules with significant interest due to their complex structure and potential applications in various fields, including materials science and pharmaceuticals. The compound features a unique combination of functional groups, including a 2,3-dihydrobenzofuran core, trimethoxybenzylidene moiety, and a benzo[d][1,3]dioxole ring, which contribute to its distinctive chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves palladium-catalyzed oxidative aminocarbonylation reactions, showcasing the potential for high stereocontrol and selectivity in constructing the core structure of our target molecule. Such methodologies provide a foundation for synthesizing the compound , with adjustments to precursors and reaction conditions tailored to its specific structural features (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined using X-ray diffraction analysis, confirming the configurations around their double bonds and providing insights into their stereochemistry. This analytical technique is crucial for elucidating the precise geometry of the target molecule and understanding its three-dimensional conformation (Gabriele et al., 2006).
Chemical Reactions and Properties
The reactivity of similar compounds involves transformations that can be applied to synthesize our target molecule, including nucleophilic substitutions and cyclization reactions. These processes are influenced by the compound's functional groups, which dictate its reactivity patterns and interaction with different reagents (D’Anna et al., 2006).
Physical Properties Analysis
Compounds within this class typically possess distinct physical properties, such as melting points, solubility, and crystal structures, that can be characterized using various analytical techniques. The physical properties are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry (Aydın et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photochemical behavior, are crucial for understanding the compound's behavior in different environments. These properties are determined by the electronic structure and distribution of electron density within the molecule, which can be studied using spectroscopic methods and theoretical calculations (Jiang et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by (Palkar et al., 2017) focused on synthesizing novel analogs of compounds including benzothiazole and pyrazole derivatives. These compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting potential applications in combating bacterial infections.
Antimicrobial and Docking Studies
Research by (Spoorthy et al., 2021) involved the synthesis of compounds similar to the targeted chemical structure. These compounds demonstrated notable antimicrobial properties. The study also involved docking studies, which are crucial for understanding how these compounds interact at the molecular level, particularly in drug development processes.
Potential Anti-cancer Properties
The study by (Madadi et al., 2016) revealed that analogs of the compound , particularly dihydrodioxin and dioxol analogs, showed potent anti-cancer activities against a variety of human cancer cell lines. This suggests a potential application in the development of new cancer therapies.
Synthetic Applications
A paper by (Silva, 2012) described the synthesis of functionalized fused-ring heterocycles. These types of reactions are fundamental in organic chemistry and pharmaceuticals, indicating the compound’s relevance in synthetic applications.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially if it is intended for pharmaceutical use.
- Handling : Follow proper safety protocols when handling this compound.
- Environmental Impact : Consider its impact on the environment during production and disposal.
Zukünftige Richtungen
- Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.
- Synthetic Optimization : Develop efficient synthetic routes for large-scale production.
- Structure-Activity Relationship (SAR) : Explore derivatives to understand the impact of structural modifications on its properties.
Please note that the information provided here is based on available knowledge, and further scientific investigation is essential for a complete understanding of this compound.
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O9/c1-29-19-12-22(31-3)21(30-2)9-15(19)10-24-25(27)17-6-5-16(11-20(17)35-24)34-26(28)14-4-7-18-23(8-14)33-13-32-18/h4-12H,13H2,1-3H3/b24-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXMJJUFVBQFGF-VROXFSQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)
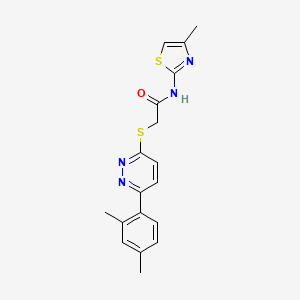
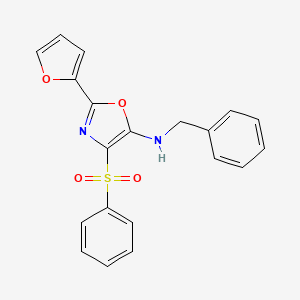
![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)
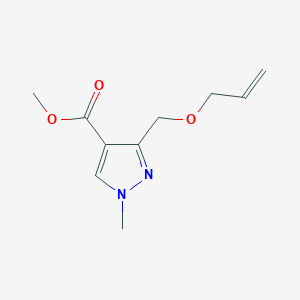
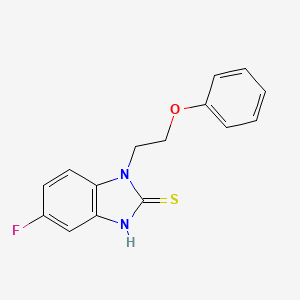
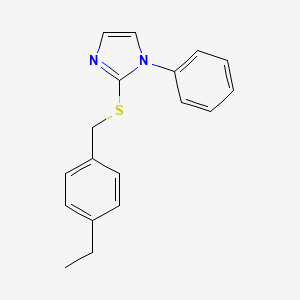
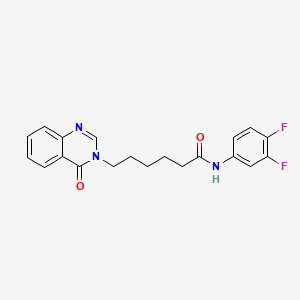

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)
